molecular formula C87H137F3N24O25 B6295472 Orexin A (16-33) Trifluoroacetate CAS No. 1374694-00-4

Orexin A (16-33) Trifluoroacetate

Cat. No.: B6295472
CAS No.: 1374694-00-4
M. Wt: 1976.2 g/mol
InChI Key: CSYUVBABMWZYJR-XJKUSXPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Orexin A (16-33) Trifluoroacetate interacts with G-protein–coupled receptors (GPCRs), specifically orexin receptor type 1 (OX1R) and type 2 (OX2R) . These interactions play vital roles in many physiological processes, especially feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF) in dopaminergic neurons of the substantia nigra .

Molecular Mechanism

The molecular mechanism of this compound involves binding and activating OX1R and OX2R . This activation triggers different downstream signal pathways, exerting a variety of physiological functions . It’s also noted that this compound significantly induces the expression of BDNF in a dose and time-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages . For instance, it was found that this compound showed a dose-dependent improvement in protecting against cognitive impairment caused by Sepsis-Associated Encephalopathy (SAE) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a crucial role in feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H136N24O23.C2HF3O2/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3;3-2(4,5)1(6)7/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117);(H,6,7)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYUVBABMWZYJR-XJKUSXPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H137F3N24O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1976.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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